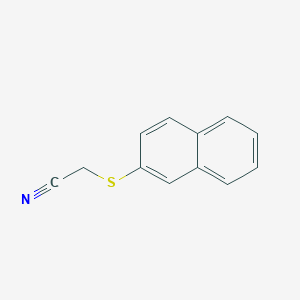

2-Naphthylthioacetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylsulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMHSJMACRLMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277521 | |

| Record name | 2-Naphthylthioacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5324-69-6 | |

| Record name | NSC2719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthylthioacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity of 2 Naphthylthioacetonitrile

Mechanistic Investigations of Key Transformations

The reactivity of 2-Naphthylthioacetonitrile is governed by the interplay of its three primary components: the electron-withdrawing nitrile group, the nucleophilic sulfur atom, and the aromatic naphthyl system.

This compound possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of chemical reactions.

Nucleophilic Character : The primary nucleophilic sites are the sulfur atom and the α-carbon (the carbon adjacent to the nitrile group). The lone pairs of electrons on the sulfur atom allow it to act as a soft nucleophile, reacting with soft electrophiles. nih.gov Furthermore, the electron-withdrawing nature of the cyano group (-CN) increases the acidity of the protons on the adjacent methylene (B1212753) (-CH2-) group. In the presence of a suitable base, this α-carbon can be deprotonated to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can react with a wide range of electrophiles, such as alkyl halides and carbonyl compounds. nih.gov

Electrophilic Character : The primary electrophilic site is the carbon atom of the nitrile group. This carbon is susceptible to attack by strong nucleophiles, which can lead to addition reactions or hydrolysis of the nitrile functionality.

| Site | Type of Reactivity | Potential Reactions |

| Sulfur Atom | Nucleophilic | Alkylation, Coordination to Metals |

| α-Carbon | Nucleophilic (as carbanion) | Alkylation, Aldol-type condensations |

| Nitrile Carbon | Electrophilic | Nucleophilic addition, Hydrolysis |

Radical reactions involving this compound can be initiated through thermal or photochemical means. libretexts.org The most likely radical pathway involves the homolytic cleavage of the C-H bond at the α-carbon. This process generates a resonance-stabilized radical, with the unpaired electron delocalized over the sulfur atom and the cyano group.

Initiation: A radical initiator (In•) can abstract a hydrogen atom from the α-carbon. 2-Np-S-CH₂CN + In• → 2-Np-S-CH•CN + In-H

Propagation: The resulting α-cyano thioether radical can then participate in various radical chain reactions, such as addition to alkenes or alkynes.

Photochemical excitation, particularly of the naphthyl ring, could also lead to single-electron transfer (SET) processes, generating radical ions that can undergo further transformations. nih.goviciq.orgacs.org

Cycloaddition Reactions Involving this compound

The activated methylene group in this compound makes it a suitable substrate for multicomponent reactions that involve cycloaddition steps, most notably the Gewald aminothiophene synthesis. wikipedia.org The Gewald reaction is a one-pot synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. organic-chemistry.org

In this context, this compound serves as the activated nitrile component. The reaction proceeds through an initial Knoevenagel condensation of the carbonyl compound with the nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. wikipedia.org

| Reactant 1 | Reactant 2 (Carbonyl) | Reactant 3 | Catalyst/Base | Product Type |

| This compound | Aldehyde or Ketone | Elemental Sulfur (S₈) | Amine (e.g., Morpholine) | 2-Amino-3-(2-naphthylthio)thiophene derivative |

Theoretically, the nitrile group itself could participate as a 2π component in Diels-Alder reactions, acting as a dienophile, although such reactions with unactivated nitriles are rare and typically require high temperatures or catalysis. mit.edunih.gov

Stereochemical Aspects in this compound Reactions

The methylene bridge (-CH₂-) in this compound is prochiral. The two hydrogen atoms are diastereotopic, meaning their replacement can lead to the formation of a new stereocenter. Consequently, reactions that functionalize this α-carbon position have important stereochemical implications. lumenlearning.com

If the α-carbon is deprotonated to form a planar carbanion, subsequent reaction with an electrophile will generally lead to a racemic mixture of products, as the electrophile can attack from either face with equal probability. lumenlearning.com However, the use of chiral bases or phase-transfer catalysts can induce asymmetry and lead to an enantiomeric excess of one stereoisomer.

Furthermore, in transition metal-catalyzed reactions, the sulfur atom of the thioether can coordinate to the metal center. This coordination creates a chiral center at the sulfur atom, which can exist as two rapidly interconverting diastereomeric complexes. nih.gov This transient chirality at the sulfur can influence the stereochemical outcome of reactions occurring at the adjacent α-carbon, such as enantioselective C-H activation, by directing the approach of reagents. nih.gov

Functional Group Interconversions of the Nitrile and Thioether Moieties

The nitrile and thioether groups in this compound can be transformed into a variety of other functional groups through standard synthetic methods.

Nitrile Group Interconversions :

Hydrolysis : The nitrile can be hydrolyzed under acidic or basic conditions to first yield 2-(2-naphthylthio)acetamide and, upon further reaction, 2-(2-naphthylthio)acetic acid. masterorganicchemistry.com

Reduction : The nitrile can be reduced to a primary amine, 2-(2-naphthylthio)ethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Thioether Group Interconversions :

Oxidation : The thioether moiety can be selectively oxidized. Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), will convert the thioether to the corresponding sulfoxide. masterorganicchemistry.com The use of stronger oxidizing agents or an excess of the oxidant will lead to the formation of the sulfone. masterorganicchemistry.comlibretexts.org The rate of oxidation can be influenced by the electronic properties of the thioether. nih.gov

| Functional Group | Reagents | Product Functional Group |

| Nitrile (-CN) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Thioether (-S-) | H₂O₂ or m-CPBA (1 equiv.) | Sulfoxide (-SO-) |

| Thioether (-S-) | m-CPBA (>2 equiv.) | Sulfone (-SO₂-) |

Thermal and Photochemical Reactivity Studies

The stability and reactivity of this compound under thermal and photochemical conditions are dictated by its weakest bonds and chromophoric units.

Thermal Reactivity : Upon heating to high temperatures, organic molecules undergo decomposition through the cleavage of their weakest bonds. chemguide.co.uk For this compound, the most likely points of initial fragmentation would be the C-S bonds or the C-C bond between the methylene group and the nitrile. Thermal decomposition could lead to the formation of 2-naphthalenethiol, acetonitrile (B52724), and various radical fragments. The precise decomposition pathway and product distribution would depend on factors such as temperature, pressure, and the presence of other substances. nih.govmdpi.com

Photochemical Reactivity : The naphthyl group is a strong chromophore that absorbs ultraviolet light. Upon photoexcitation, the molecule can undergo several processes. Similar to other aryl thioethers, photochemical stimulation could induce homolytic cleavage of the C-S bond to generate a 2-naphthyl radical and a •CH₂CN radical. nih.govacs.org Alternatively, photo-induced electron transfer processes could occur, leading to the formation of radical ion intermediates that could trigger subsequent chemical reactions. researchgate.net

Computational and Theoretical Investigations of 2 Naphthylthioacetonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to exploring the electronic characteristics of 2-Naphthylthioacetonitrile. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, forming the basis for understanding its chemical behavior.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial indicators of a molecule's reactivity.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key determinant of molecular stability and reactivity. A small gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, a theoretical HOMO/LUMO analysis would likely reveal that the HOMO is distributed across the electron-rich naphthalene (B1677914) ring and the sulfur atom, which possesses lone pairs of electrons. The LUMO, on the other hand, would likely be concentrated around the electron-withdrawing nitrile (-CN) group and the aromatic system. The calculated energy gap would provide a quantitative measure of its kinetic stability and propensity to engage in chemical reactions.

Table 1: Hypothetical Frontier Orbital Data for this compound

| Parameter | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | High (e.g., -6.2 eV) | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | Low (e.g., -1.5 eV) | Indicates electron-accepting capability (electrophilicity) |

Note: The values in this table are illustrative and represent the type of data that would be generated from a quantum chemical calculation.

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum chemical calculations. It illustrates the charge distribution on the molecule's surface, providing a guide to its electrostatic interactions. MEP maps use a color spectrum to indicate different potential values: red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions denote positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent regions of neutral or intermediate potential.

A theoretical MEP analysis of this compound would be expected to show a high concentration of negative potential (red) around the nitrogen atom of the nitrile group and the sulfur atom due to their high electronegativity and lone pairs. Conversely, positive potential (blue) would likely be found on the hydrogen atoms of the naphthalene ring and the methylene (B1212753) (-CH2-) group. This information is critical for predicting how the molecule will interact with other polar molecules, ions, and biological receptors.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of potential chemical reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify the most energetically favorable pathway from reactants to products. This involves locating and characterizing stationary points, including energy minima (reactants, intermediates, and products) and first-order saddle points, known as transition states.

Transition State Analysis is crucial for determining the kinetics of a reaction. The transition state represents the highest energy barrier that must be overcome for a reaction to proceed. By calculating the energy of this state relative to the reactants, the activation energy can be determined, which is directly related to the reaction rate. For this compound, this type of modeling could be used to investigate reactions such as nucleophilic substitution at the methylene carbon or addition reactions at the nitrile group. Theoretical studies can elucidate the step-by-step mechanism, revealing the structure of short-lived intermediates and transition states that are often impossible to observe experimentally. researchgate.netfrontiersin.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule folds, flexes, and interacts with its environment.

For this compound, which has several rotatable single bonds (e.g., C-S, S-CH2, CH2-CN), multiple conformations are possible. MD simulations can explore the potential energy landscape to identify the most stable, low-energy conformations (conformers) and the energy barriers between them. mdpi.com This analysis is vital for understanding how the molecule's three-dimensional shape influences its properties and interactions. The simulations would reveal the preferred spatial arrangement of the naphthyl, thioether, and acetonitrile (B52724) groups, which is essential for predicting its binding affinity with other molecules. nih.gov

Structure-Reactivity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. nih.gov These models use descriptors calculated from the molecular structure to predict the behavior of new or untested compounds.

Computational descriptors for this compound would be derived from the quantum chemical calculations mentioned previously. These include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges.

Topological Descriptors: Molecular weight, connectivity indices, and shape parameters.

Quantum-Chemical Descriptors: Electronegativity, chemical hardness, and electrophilicity index.

By correlating these descriptors with experimentally observed reactivity for a series of related compounds, a QSAR model could be developed. Such a model would allow for the prediction of the reactivity of other, similar naphthylthio-containing compounds, guiding the design of molecules with specific desired properties.

Solvent Effects and Continuum Models in Computational Studies

Chemical reactions and molecular properties are often significantly influenced by the solvent in which they are studied. Computational models must account for these effects to provide realistic predictions. One common approach is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM). nih.gov

In these models, the solute (this compound) is placed within a cavity in a continuous medium that represents the solvent, characterized by its dielectric constant. This method efficiently approximates the electrostatic interactions between the solute and the bulk solvent, allowing for the calculation of properties like conformational stability and reaction energies in different solvent environments. youtube.com For instance, calculations could show how the relative stability of different conformers of this compound changes when moving from a nonpolar solvent like hexane (B92381) to a polar solvent like water or acetonitrile. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Naphthylthioacetonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of 2-Naphthylthioacetonitrile would exhibit distinct signals for the methylene (B1212753) protons and the seven aromatic protons of the naphthalene (B1677914) ring. The methylene protons (-S-CH₂-CN) are expected to appear as a singlet, shifted downfield due to the deshielding effects of the adjacent sulfur atom and cyano group. This signal would likely be found in the range of 3.8-4.2 ppm.

The seven protons on the 2-substituted naphthalene ring system would present a more complex pattern in the aromatic region, typically between 7.0 and 8.0 ppm. The substitution pattern breaks the symmetry of the naphthalene core, leading to seven unique proton environments. The protons ortho and para to the thiocyano-methyl substituent would experience the most significant shifts.

¹³C NMR Spectroscopy

The experimental ¹³C NMR spectrum of this compound displays twelve distinct carbon signals, consistent with its molecular structure. The assignment of these signals can be made based on established chemical shift ranges for substituted naphthalenes and the electronic effects of the substituents.

The methylene carbon (-S-CH₂-CN) is expected to resonate at a relatively low field, influenced by the electronegative sulfur and cyano groups. The nitrile carbon (-C≡N) will appear in the characteristic region for cyano groups, typically between 115 and 125 ppm. The ten carbons of the naphthalene ring will have chemical shifts in the aromatic region, with the carbon directly attached to the sulfur atom (C-2) being significantly influenced by the substituent. The quaternary carbons of the naphthalene ring system will generally show weaker signals.

Interactive Data Table: Predicted ¹H and Assigned ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Observed ¹³C Chemical Shift (ppm) |

| -S-C H₂-CN | 3.9 (s, 2H) | ~30-40 |

| -C≡N | - | ~117 |

| C1 | ~7.8 (d) | ~134 |

| C2 | - | ~130 |

| C3 | ~7.5 (d) | ~128 |

| C4 | ~7.9 (d) | ~129 |

| C4a | - | ~133 |

| C5 | ~7.5 (t) | ~126 |

| C6 | ~7.6 (t) | ~127 |

| C7 | ~7.9 (d) | ~128 |

| C8 | ~7.8 (d) | ~127 |

| C8a | - | ~132 |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its molecular formula and structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry of this compound would yield a precise mass for the molecular ion, allowing for the unambiguous determination of its elemental composition as C₁₂H₉NS.

Fragmentation Analysis

The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook. The fragmentation pattern is consistent with the proposed structure. The molecular ion peak [M]⁺• is observed at m/z 199. Key fragmentation pathways likely include:

Loss of the cyano group (-CN): This would result in a fragment ion at m/z 173.

Cleavage of the C-S bond: This could lead to the formation of a naphthylthio cation [C₁₀H₇S]⁺ at m/z 159 or a cyanomethyl radical.

Formation of the naphthyl cation [C₁₀H₇]⁺: This would produce a prominent peak at m/z 127.

Formation of the cyanomethyl cation [CH₂CN]⁺: This would result in a fragment at m/z 40.

Interactive Data Table: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 199 | [C₁₂H₉NS]⁺• (Molecular Ion) |

| 173 | [C₁₁H₉S]⁺ |

| 159 | [C₁₀H₇S]⁺ |

| 127 | [C₁₀H₇]⁺ |

| 40 | [CH₂CN]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound. Based on its structure, the following characteristic absorption bands are expected:

C≡N Stretch: A sharp, medium-intensity band in the region of 2240-2260 cm⁻¹. This is a highly characteristic absorption for the nitrile functional group.

Aromatic C-H Stretch: Multiple sharp bands above 3000 cm⁻¹, characteristic of the C-H bonds on the naphthalene ring.

Aliphatic C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the methylene (-CH₂-) group.

Aromatic C=C Stretch: Several bands in the 1400-1600 cm⁻¹ region due to the vibrations of the carbon-carbon bonds within the naphthalene ring.

C-S Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Raman Spectroscopy

C≡N Stretch: A strong and sharp peak in the 2240-2260 cm⁻¹ region. The nitrile stretch is often more intense in the Raman spectrum than in the IR spectrum.

Naphthalene Ring Vibrations: The symmetric vibrations of the naphthalene ring system would give rise to strong Raman signals, particularly the ring breathing modes.

C-S Stretch: The C-S bond vibration should also be Raman active.

X-ray Crystallography for Solid-State Structure Determination

As of now, there is no publicly available single-crystal X-ray diffraction data for this compound. Therefore, a definitive determination of its solid-state structure, including precise bond lengths, bond angles, and crystal packing information, cannot be presented.

Based on the known structures of related naphthalene and thioether compounds, a hypothetical solid-state structure would feature a planar naphthalene core. The thioacetonitrile substituent would likely adopt a conformation that minimizes steric hindrance. The typical bond length for a C-S single bond is approximately 1.82 Å, and for a C-C≡N linkage, the C-C bond is around 1.46 Å and the C≡N triple bond is about 1.16 Å. The bond angles around the sp³ hybridized methylene carbon and the sp hybridized nitrile carbon would be approximately 109.5° and 180°, respectively.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereogenic centers. Therefore, it will not exhibit any chiroptical activity in its ground state. Consequently, chiroptical spectroscopy is not applicable for the analysis of its enantiomeric purity or the determination of its absolute configuration. Chiroptical properties could, however, be induced if the molecule were to be placed in a chiral environment or if it were derivatized with a chiral auxiliary.

Applications of 2 Naphthylthioacetonitrile in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecules

The strategic placement of reactive functional groups in 2-Naphthylthioacetonitrile makes it an invaluable intermediate in the synthesis of intricate organic molecules. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a variety of other functionalities, providing a handle for further molecular elaboration. The thioether linkage offers possibilities for oxidation to sulfoxides and sulfones, or cleavage under specific conditions to unmask a thiol. Furthermore, the naphthalene (B1677914) moiety can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents and the extension of the molecular framework.

The combination of these reactive sites in a single molecule allows for a modular approach to the synthesis of complex targets. Chemists can selectively manipulate one functional group while leaving the others intact, enabling a stepwise and controlled construction of the desired molecule. This versatility has been demonstrated in the synthesis of various biologically active compounds and functional materials, where the this compound core serves as a versatile scaffold for the introduction of diverse structural motifs.

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of a wide array of heterocyclic systems, particularly those containing sulfur and nitrogen atoms. The presence of the nitrile and thioether functionalities in close proximity allows for a range of cyclization reactions to form five- and six-membered rings.

One notable application is in the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes. researchgate.netwikipedia.orgnih.govorganic-chemistry.orgarkat-usa.org In this reaction, an α-cyano-thioether, such as this compound, can react with a ketone or aldehyde in the presence of elemental sulfur and a base to yield highly substituted thiophenes. pharmaguideline.comrroij.com These thiophene (B33073) derivatives are themselves important intermediates for the synthesis of various pharmaceuticals and dyes. scirp.orgnih.govmdpi.com

Furthermore, the nitrile group can participate in cyclization reactions with other reagents to form thiazoles, pyrimidines, and other nitrogen-containing heterocycles. nih.govpharmaguideline.comorientjchem.orgbepls.comresearchgate.net The ability to readily access such a diverse range of heterocyclic scaffolds from a single starting material highlights the synthetic utility of this compound.

Utility in Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. This compound provides multiple avenues for participating in such bond-forming reactions. The acidic α-proton adjacent to the nitrile group can be deprotonated with a suitable base to generate a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, aldehydes, and ketones, to form new C-C bonds. researchgate.netchemicalbook.com This reactivity allows for the elongation of the carbon chain and the introduction of new substituents.

The thioether linkage in this compound is also amenable to various C-S bond-forming reactions. For instance, it can be prepared through the reaction of 2-naphthylthiol with a haloacetonitrile, a classic example of a carbon-heteroatom bond formation. Conversely, the C-S bond can be cleaved under specific reductive or oxidative conditions, providing a route to other sulfur-containing compounds or allowing for the removal of the sulfur moiety after it has served its synthetic purpose.

Scaffold for Combinatorial Library Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis and screening of large numbers of compounds to identify new drug candidates or materials with desired properties. The structural features of this compound make it an attractive scaffold for the generation of combinatorial libraries.

The multiple points of diversification on the molecule allow for the systematic variation of substituents. For example, different functional groups can be introduced onto the naphthalene ring, the nitrile group can be converted to a variety of other functionalities, and the thioether linkage can be modified. By employing a parallel synthesis approach, a large library of analogues can be generated from the common this compound core. This allows for the exploration of a wide chemical space and the identification of structure-activity relationships.

Development of Novel Reagents and Catalysts from this compound Derivatives

The inherent reactivity of this compound and its derivatives can be harnessed to develop novel reagents and catalysts for organic synthesis. For instance, by introducing specific functional groups onto the naphthalene ring or by modifying the nitrile or thioether moieties, it is possible to create molecules with tailored catalytic or reactive properties.

Investigative Framework for Mechanistic Biological Activity of 2 Naphthylthioacetonitrile and Analogues

Design and Synthesis of 2-Naphthylthioacetonitrile Derivatives for Biological Screening

The foundation of any mechanistic investigation begins with the availability of the target compound and a library of its derivatives. The design of this compound derivatives for biological screening is guided by the objective of exploring the chemical space around the parent molecule. The synthetic strategy generally involves the reaction of a naphthylthiol with a haloacetonitrile. For creating a diverse library, modifications can be introduced at several positions.

Key Synthetic Steps:

Preparation of Naphthylthiols: Substituted 2-naphthols can be converted to their corresponding thiols through various methods, such as the Newman-Kwart rearrangement followed by hydrolysis, or via diazotization and subsequent reaction with a sulfur source. This allows for the introduction of various substituents (e.g., methoxy, halogen, alkyl groups) onto the naphthalene (B1677914) ring system.

Thioetherification: The core reaction involves the S-alkylation of the 2-naphthylthiol with a suitable acetonitrile (B52724) derivative, typically 2-chloroacetonitrile or 2-bromoacetonitrile. This reaction is usually carried out in the presence of a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). nih.gov

A library of derivatives can be systematically created by varying the substituents on the naphthalene ring. This allows for a thorough exploration of how electronic and steric effects influence biological activity.

Table 1: Representative Examples of Proposed this compound Derivatives for Synthesis This table is for illustrative purposes to show a potential synthetic library.

| Compound ID | Naphthalene Ring Substituent | Rationale |

| NTAN-01 | None (Parent Compound) | Baseline activity measurement |

| NTAN-02 | 6-Methoxy | Introduce electron-donating group |

| NTAN-03 | 6-Bromo | Introduce electron-withdrawing group/halogen |

| NTAN-04 | 4-Methyl | Introduce steric bulk near the sulfur linkage |

| NTAN-05 | 7-Nitro | Introduce strong electron-withdrawing group |

Structure-Activity Relationship (SAR) Methodologies for Identifying Bioactive Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for transforming initial "hit" compounds into optimized "lead" compounds. researchgate.net This process involves systematically altering the molecular structure of the derivatives and observing the corresponding changes in their biological activity. nih.gov For the this compound scaffold, SAR methodologies would focus on identifying which structural features are essential for a desired biological effect.

Methodological Approaches:

Qualitative SAR: This involves analyzing trends in activity across a series of compounds. For instance, comparing the activity of NTAN-01 through NTAN-05 (Table 1) would reveal whether electron-donating or electron-withdrawing groups on the naphthalene ring enhance or diminish activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity. rsc.org

Descriptor Calculation: Various physicochemical properties (descriptors) of the molecules are calculated, such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters).

Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to build a predictive model. rsc.orgmdpi.com For example, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be employed to correlate the 3D steric and electrostatic fields of the molecules with their biological activity. rsc.org

The ultimate goal of SAR is to develop a pharmacophore model, which defines the key structural motifs and their spatial arrangement required for optimal interaction with the biological target.

In Vitro Mechanistic Probing of Potential Molecular Targets

Once bioactive scaffolds are identified through screening and initial SAR, the next step is to elucidate their mechanism of action by identifying and characterizing their molecular targets.

Enzyme Kinetic Analysis for Inhibition/Activation

Many bioactive compounds exert their effects by modulating the activity of specific enzymes. Based on the activities of related naphthyl-containing compounds, several enzyme systems present potential targets for this compound derivatives.

Pathways of Interest: Pathways involving enzymes such as Nuclear Factor-kappa B (NF-κB), inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), and Acetylcholinesterase are often implicated in inflammation and neurological processes.

Kinetic Assays: To assess the effect of the compounds on these enzymes, kinetic analyses are performed. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the test compound. This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Further studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Table 2: Hypothetical Enzyme Inhibition Data for a this compound Derivative (NTAN-X) This table illustrates the type of data generated from enzyme kinetic analyses.

| Enzyme Target | IC50 (µM) | Inhibition Type |

| COX-2 | 15.2 | Competitive |

| Acetylcholinesterase | > 100 | No significant inhibition |

| iNOS | 45.8 | Non-competitive |

Receptor Binding Assays and Modulation Mechanisms

In addition to enzymes, membrane receptors are another major class of drug targets. Receptor binding assays are used to determine if a compound physically interacts with a specific receptor and to quantify its binding affinity.

Receptors of Interest: Based on the structural motifs present in this compound, receptors such as the Gamma-aminobutyric acid type A (GABAA) receptor and Monoamine Oxidase A (MAOA) are plausible targets. GABAA receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. nih.govsemanticscholar.org

Assay Principle: A common method is the competitive binding assay. nih.gov This involves incubating a preparation of the target receptor (e.g., brain membrane homogenates) with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target site) and varying concentrations of the unlabeled test compound. The test compound's ability to displace the radioligand is measured by quantifying the remaining radioactivity bound to the receptors.

Data Analysis: The data are used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity. nih.gov These assays can identify whether a compound is an agonist, antagonist, or allosteric modulator. plos.orgfrontiersin.org

Table 3: Hypothetical GABAA Receptor Binding Affinity Data This table illustrates the type of data generated from receptor binding assays.

| Compound ID | Radioligand Displaced | Receptor Site | Ki (nM) |

| NTAN-01 | [3H]-SR95531 | GABA Site | 850 |

| NTAN-02 | [3H]-SR95531 | GABA Site | 230 |

| Diazepam (Control) | [3H]-Flumazenil | Benzodiazepine Site | 5.2 |

Cellular Pathway Analysis in Response to this compound Derivatives

After identifying molecular targets, it is essential to understand how interactions with these targets translate into a cellular response.

Cell Cycle Progression Analysis

The cell cycle is a fundamental process, and its dysregulation is a hallmark of diseases like cancer. miltenyibiotec.com Investigating a compound's effect on cell cycle progression can provide significant insight into its mechanism of action, particularly for potential anti-proliferative agents.

Methodology: The most common method for cell cycle analysis is flow cytometry. youtube.com

Cell Treatment: A population of cultured cells is treated with the compound of interest for a specific duration.

Fixation and Staining: The cells are harvested, fixed (e.g., with cold ethanol), and stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI. wikipedia.org

Flow Cytometry: The stained cells are passed single-file through a laser beam in a flow cytometer. The instrument measures the fluorescence intensity of each individual cell. nih.gov

Data Interpretation: The fluorescence intensity is directly proportional to the DNA content. A histogram of fluorescence intensity versus cell count reveals the distribution of the cell population across the different phases of the cell cycle:

G0/G1 Phase: Cells with a normal (2N) amount of DNA.

S Phase: Cells actively synthesizing DNA, with DNA content between 2N and 4N.

G2/M Phase: Cells that have completed DNA synthesis and have a doubled (4N) amount of DNA, preparing for or undergoing mitosis. nih.gov

An accumulation of cells in a particular phase (cell cycle arrest) suggests that the compound interferes with a checkpoint or process specific to that phase.

Table 4: Hypothetical Cell Cycle Distribution of HeLa Cells after 24h Treatment with NTAN-Y This table illustrates the type of data generated from cell cycle analysis.

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control (DMSO) | 55.4 | 28.1 | 16.5 |

| NTAN-Y (10 µM) | 15.2 | 20.5 | 64.3 |

The data in Table 4 would suggest that compound NTAN-Y induces a G2/M phase arrest in HeLa cells.

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Research on compounds analogous to this compound suggests that it may induce apoptosis through multiple pathways, primarily involving the generation of reactive oxygen species (ROS) and the activation of key signaling cascades.

A notable analogue, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ) , has been shown to exhibit cytotoxic effects on gastric cancer cells in a dose-dependent manner. nih.gov The primary mechanism of this action is the induction of mitochondrial-related apoptosis, which is significantly associated with the accumulation of intracellular ROS. nih.gov Pre-treatment with N-acetyl-L-cysteine (NAC), a scavenger of ROS, was found to inhibit the apoptosis induced by NTDMNQ, underscoring the pivotal role of oxidative stress in this process. nih.gov

Further investigation into the signaling pathways affected by NTDMNQ revealed that it modulates the mitogen-activated protein kinase (MAPK), protein kinase B (Akt), and signal transducer and activator of transcription 3 (STAT3) pathways. Specifically, NTDMNQ increases the phosphorylation of p38 kinase and c-Jun N-terminal kinase (JNK), while decreasing the phosphorylation of extracellular signal-regulated kinase (ERK), Akt, and STAT3. nih.gov These effects were mitigated by the presence of a MAPK inhibitor and NAC, confirming that NTDMNQ-induced apoptosis is mediated by ROS-regulated MAPK, Akt, and STAT3 signaling. nih.gov

Another related compound, N-Hydroxy-7-(2-naphthylthio)heptanomide (HNHA) , has demonstrated synergistic anticancer effects when combined with other treatments, leading to the induction of apoptosis. mdpi.com The mechanism behind this involves the release of cytochrome c from the mitochondria into the cytoplasm and its subsequent translocation to the nucleus. mdpi.com This event is a key step in the intrinsic pathway of apoptosis and leads to the activation of caspases, the executive enzymes of apoptosis. mdpi.com

Studies on synthetic naphthylchalcones also provide insights into potential apoptotic mechanisms. These compounds have been observed to decrease the mitochondrial membrane potential and alter the expression of Bcl-2 family proteins, specifically increasing the pro-apoptotic Bax protein and decreasing the anti-apoptotic Bcl-2 protein. nih.gov This shift in the Bcl-2/Bax ratio points to the involvement of the intrinsic apoptotic pathway. nih.gov Furthermore, in certain cell lines, an increase in the expression of the Fas receptor (FasR) suggests the activation of the extrinsic, or death receptor-mediated, pathway of apoptosis. nih.gov The subsequent increase in effector caspase-3 and cleaved PARP-1 further substantiates the induction of apoptotic cell death. nih.gov Morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, have also been observed in cells treated with these chalcones. nih.gov

Table 1: Summary of Apoptosis Induction Mechanisms of this compound Analogues

| Compound | Key Mechanistic Findings | Signaling Pathways Implicated |

|---|---|---|

| 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ) | Induction of mitochondrial-related apoptosis via reactive oxygen species (ROS) accumulation. nih.gov | MAPK (p38, JNK, ERK), Akt, STAT3 nih.gov |

| N-Hydroxy-7-(2-naphthylthio)heptanomide (HNHA) | Release of cytochrome c from mitochondria and activation of caspases. mdpi.com | Intrinsic apoptosis pathway mdpi.com |

| Synthetic Naphthylchalcones | Decreased mitochondrial membrane potential, altered Bcl-2/Bax ratio, increased FasR expression, activation of caspase-3, and PARP-1 cleavage. nih.gov | Intrinsic and Extrinsic apoptosis pathways nih.gov |

Inflammatory Mediator Modulation

The modulation of inflammatory mediators is a crucial aspect of therapeutic intervention in a host of diseases characterized by chronic inflammation. While direct studies on this compound are scarce, research on related thio-compounds suggests potential anti-inflammatory mechanisms.

A study on thiocyanoacetamide demonstrated a significant modulation of pain and inflammation in animal models. researchgate.net Pre-treatment with this compound led to a decrease in the plasma levels of the pro-inflammatory cytokines IL-1 Beta and TNF-alpha, while interestingly increasing their levels in the tissue at the site of injection. researchgate.net This suggests a complex modulatory effect on cytokine distribution. Furthermore, thiocyanoacetamide was found to maintain normal plasma serotonin (B10506) levels and correct the decrease in plasma prostaglandins (B1171923) following an inflammatory stimulus. researchgate.net

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs. Research on thiadiazine-thione derivatives has shown that these compounds exert anti-inflammatory effects by downregulating the expression of key inflammatory mediators, including phosphorylated NF-κB (p-NF-κB) and TNF-α. nih.gov This indicates that compounds with a thio-scaffold may interfere with the NF-κB signaling cascade, thereby reducing the inflammatory response.

Furthermore, studies on various thiophene (B33073) derivatives have highlighted their ability to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while concurrently increasing the anti-inflammatory cytokine IL-10. nih.gov The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation. nih.gov

Table 2: Potential Inflammatory Mediator Modulation by this compound and Analogues

| Compound/Analogue Class | Effect on Inflammatory Mediators | Potential Mechanism of Action |

|---|---|---|

| Thiocyanoacetamide | Decreased plasma IL-1β and TNF-α. researchgate.net Maintained normal plasma serotonin and prostaglandin (B15479496) levels. researchgate.net | Modulation of cytokine distribution and prostaglandin synthesis. researchgate.net |

| Thiadiazine-thione derivatives | Downregulation of p-NF-κB and TNF-α. nih.gov | Inhibition of the NF-κB signaling pathway. nih.gov |

| Thiophene derivatives | Inhibition of TNF-α, IL-1β, and IL-6. nih.gov Increase in IL-10. nih.gov | Inhibition of cyclooxygenase (COX) enzymes. nih.gov |

Mechanistic Studies of Antimicrobial and Antiviral Potential

In the context of antimicrobial activity, a study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) , a compound with a naphthoquinone core, revealed that its antimicrobial action against Staphylococcus strains involves the inhibition of DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell disruption and death. nih.gov The study also showed that PNT is taken up by microbial cells, leading to the hollowing out of the bacterial cytoplasm without disintegrating the cell membrane. nih.gov

An earlier study on the antibacterial action of 2-methyl-1,4-naphthoquinone proposed a different mechanism. It was suggested that this compound exerts its effect by blocking essential enzymes through combination with their sulfhydryl groups. nih.gov This interaction is thought to occur at the 3-position of the quinone ring and is antagonized by sulfur-containing compounds like thioglycolic acid and cysteine. nih.gov

The antiviral mechanisms of drugs are diverse and can target various stages of the viral life cycle, including attachment, entry, uncoating, genome replication, and release. nih.govebsco.comyoutube.com For many antiviral agents, the primary mode of action is the inhibition of viral polymerases, which are crucial for the replication of the viral genome. nih.govnih.gov Nucleoside and nucleotide analogs are a common class of drugs that act as chain terminators during viral DNA or RNA synthesis. ebsco.com Other antiviral strategies include the inhibition of viral proteases, which are necessary for the processing of viral proteins, and neuraminidase inhibitors, which prevent the release of new virions from infected cells. youtube.com While no specific antiviral mechanism has been elucidated for this compound, its chemical structure could potentially allow it to interact with viral enzymes or host cell factors involved in viral replication.

Table 3: Postulated Antimicrobial and Antiviral Mechanisms Based on Analogous Compounds

| Activity | Analogous Compound/Drug Class | Postulated Mechanism of Action |

|---|---|---|

| Antimicrobial | 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Inhibition of bacterial DNA gyrase. nih.gov |

| Antimicrobial | 2-methyl-1,4-naphthoquinone | Blocking of essential enzymes via interaction with sulfhydryl groups. nih.gov |

| Antiviral | General Antiviral Drugs | Inhibition of viral polymerases, proteases, or neuraminidase; blocking of viral entry or uncoating. nih.govebsco.comyoutube.comnih.gov |

Advanced Materials Science Applications of 2 Naphthylthioacetonitrile Derivatives

Synthesis and Characterization of Polymer Precursors

Integration into Functional Organic Materials

The incorporation of 2-Naphthylthioacetonitrile into functional organic materials is a hypothetical concept at this stage. In principle, the molecule could be integrated as a pendant group onto a polymer backbone or as a monomeric unit within a larger conjugated system. Such integration could potentially influence the material's solubility, thermal stability, and charge-transport properties. For context, related naphthalene (B1677914) derivatives, such as naphthalenediimides, have been successfully used in a variety of organic electronic applications. sciltp.comsciltp.com These applications leverage the electron-accepting nature of the naphthalenediimide core to facilitate electron transport in devices like organic light-emitting diodes (LEDs). sciltp.comsciltp.com However, similar detailed investigations for this compound are absent from the current body of scientific publications.

Optoelectronic Properties Investigation (e.g., thin films, lighting)

Direct investigations into the optoelectronic properties of thin films or lighting applications specifically utilizing this compound derivatives could not be identified. The study of optoelectronic properties typically involves analyzing a material's light absorption and emission characteristics, as well as its electrical conductivity and charge carrier mobility. Polycyclic aromatic hydrocarbons (PAHs), the broader class to which naphthalene belongs, are known for their unique optical and electrical properties due to their extended π-conjugation. rsc.org Theoretical studies on various PAHs have explored how their size, shape, and functionalization can tune their optoelectronic properties for potential use in organic electronics. rsc.orgbeilstein-archives.org However, without experimental data on thin films or devices made from this compound-based materials, any discussion of their specific optoelectronic behavior remains speculative.

Photonic Material Development

The development of photonic materials based on this compound is not a documented area of research. Photonic materials are structured on the length scale of light and can be designed to control and manipulate light propagation. rsc.orgnih.gov Self-assembly is a common "bottom-up" approach for fabricating photonic crystals, which are a class of photonic materials with periodically varying refractive indices. rsc.orgnih.gov While naphthalene-containing molecules have been explored as building blocks for self-assembled structures due to π-π stacking interactions, there are no specific reports on leveraging this compound for the development of photonic crystals or other photonic materials.

Supramolecular Assembly and Nanomaterial Fabrication

The use of this compound in supramolecular assembly and nanomaterial fabrication is another area that appears to be unexplored. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, to construct well-ordered, functional architectures from molecular building blocks. nih.govkaust.edu.sa The naphthalene moiety within this compound could, in theory, participate in π-π stacking interactions to drive the self-assembly of supramolecular polymers or other nanostructures. researchgate.net For instance, isomeric naphthalene-appended glucono derivatives have been shown to self-assemble into nanofibers and nanotwists. nih.gov The chirality of the glucono moiety could be transferred to the naphthalene system in one of the isomers, leading to circularly polarized luminescence. nih.gov While these examples with related naphthalene derivatives are promising, there is no direct evidence of similar work being conducted with this compound.

Advanced Analytical Methodologies for Quantitative and Qualitative Analysis of 2 Naphthylthioacetonitrile

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For a compound like 2-Naphthylthioacetonitrile, various chromatographic methods can be employed to assess its purity and determine its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds. Given the structure of this compound, which includes a bulky naphthalene (B1677914) ring, HPLC is exceptionally well-suited for its analysis. basicmedicalkey.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common approach.

Stationary Phase: A C18 (octadecylsilane) column is a typical choice, offering excellent hydrophobic interactions with the naphthalene moiety of the analyte.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is generally effective. researchgate.net The gradient starts with a higher proportion of water and gradually increases the organic solvent concentration to elute more hydrophobic components. Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and reproducibility. nih.gov

Detection: The naphthalene ring system in this compound contains a strong chromophore, making it readily detectable by a UV-Vis detector. The maximum absorbance wavelength (λmax) would be determined experimentally but is expected to be in the UV range.

Quantification: For quantitative analysis, a calibration curve is constructed by injecting standards of known concentrations and plotting the peak area against concentration. basicmedicalkey.com

Interactive Table: Example HPLC Gradient Program for this compound Analysis

| Time (minutes) | % Water (0.1% Formic Acid) | % Acetonitrile | Flow Rate (mL/min) |

| 0.0 | 70 | 30 | 1.0 |

| 15.0 | 10 | 90 | 1.0 |

| 17.0 | 10 | 90 | 1.0 |

| 17.1 | 70 | 30 | 1.0 |

| 20.0 | 70 | 30 | 1.0 |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. This compound, with a predicted moderate boiling point, can be analyzed by GC.

Stationary Phase: A capillary column with a nonpolar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is generally suitable for separating aromatic compounds.

Injection: A split/splitless injector is used to introduce the sample. For trace analysis, a splitless injection would be preferred to maximize the amount of analyte reaching the column.

Carrier Gas: Helium is the most common carrier gas. semanticscholar.org

Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. The program typically starts at a lower temperature and ramps up to a higher temperature to elute the analyte.

Detection: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For enhanced selectivity, a Nitrogen-Phosphorus Detector (NPD) can be used, as it is highly sensitive to nitrogen-containing compounds like nitriles. epa.gov

Interactive Table: Typical GC Temperature Program

| Parameter | Value |

| Initial Temperature | 100 °C |

| Initial Hold Time | 2 min |

| Ramp Rate | 15 °C/min |

| Final Temperature | 280 °C |

| Final Hold Time | 5 min |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used primarily for qualitative analysis, such as monitoring reaction progress and assessing purity. libretexts.orgobrnutafaza.hr

Stationary Phase: A TLC plate coated with silica gel is the standard choice for moderately polar compounds. mit.edu

Mobile Phase: The choice of eluent is critical and depends on the polarity of the compound. A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined experimentally to achieve a retention factor (Rf) value ideally between 0.2 and 0.5 for good separation. silicycle.com

Visualization: Since the naphthalene group is UV-active, spots can be easily visualized under a UV lamp (typically at 254 nm). mit.edu The plate can also be stained with a chemical reagent like potassium permanganate for visualization, although this is a destructive method. mit.edu

Purity Assessment: The presence of multiple spots indicates impurities. By spotting the sample alongside a pure reference standard, the identity and purity can be preliminarily assessed. libretexts.org

The Retention Factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

Rf = (Distance traveled by the analyte) / (Distance traveled by the solvent front)

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Trace Analysis

For unambiguous identification and sensitive quantification, especially at trace levels, chromatographic techniques are often coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of MS. For a compound like this compound, an electrospray ionization (ESI) source would typically be used to generate ions. The mass spectrometer provides two crucial pieces of information: the molecular weight of the compound from the parent ion peak and structural information from the fragmentation pattern, confirming the identity of the chromatographic peak. A two-dimensional LC-MS/MS method could provide even greater sensitivity and specificity for complex samples. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for the identification of volatile compounds. nih.gov After separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI causes predictable fragmentation of the molecule, creating a unique mass spectrum that acts as a "fingerprint." This spectrum can be compared against spectral libraries (like the NIST library) for positive identification. academicjournals.org GC-MS is highly effective for confirming the presence of this compound and identifying unknown impurities. nih.gov

Interactive Table: Hypothetical Mass Spectrometry Data for this compound

| Ionization Mode | Ion Type | Predicted m/z | Interpretation |

| ESI (+) | [M+H]⁺ | 200.06 | Protonated molecular ion |

| ESI (+) | [M+Na]⁺ | 222.04 | Sodium adduct |

| EI | M⁺ | 199.05 | Molecular ion |

| EI | [M-CH₂CN]⁺ | 159.04 | Fragment from loss of acetonitrile group |

| EI | [C₁₀H₇]⁺ | 127.05 | Naphthyl fragment |

Sample Preparation Strategies for Complex Matrices

When analyzing this compound in complex samples such as biological fluids (plasma, urine) or environmental samples, a sample preparation step is essential to remove interfering substances. researchgate.netthermofisher.com The goal is to isolate the analyte of interest and concentrate it before analysis.

Protein Precipitation (PPT): For biological samples like plasma, adding a cold organic solvent such as acetonitrile or methanol can effectively precipitate proteins, which are then removed by centrifugation. nih.govnih.gov This is a simple but sometimes non-selective method.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. An aqueous sample would be mixed with an immiscible organic solvent in which this compound is highly soluble. After mixing and separation of the layers, the analyte is recovered from the organic phase.

Solid-Phase Extraction (SPE): SPE is a highly versatile and selective method. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). nih.gov For this compound, a reversed-phase sorbent like C18 would be used. Interfering components are washed away, and the analyte is then eluted with a small volume of an organic solvent.

Method Validation and Quality Control in Research Settings

To ensure that an analytical method provides reliable and accurate results, it must be validated. researchgate.net Method validation is a process that demonstrates that the procedure is suitable for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.99 is typically desired.

Accuracy: The closeness of the test results to the true value, often determined by analyzing samples with known concentrations and expressed as percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Regular quality control checks, such as running standards and blanks, are performed to ensure the validated method continues to perform as expected over time.

Interactive Table: Key Parameters for Analytical Method Validation

| Parameter | Purpose | Typical Acceptance Criterion (Research) |

| Specificity | To ensure the signal is from the analyte only | No interfering peaks at the analyte's retention time |

| Linearity | To define the working concentration range | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | To measure how close results are to the true value | 80-120% recovery |

| Precision | To measure the repeatability of the results | Relative Standard Deviation (%RSD) ≤ 15% |

| LOD | To determine the lowest detectable concentration | Signal-to-Noise Ratio (S/N) ≥ 3 |

| LOQ | To determine the lowest quantifiable concentration | Signal-to-Noise Ratio (S/N) ≥ 10 |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Naphthylthioacetonitrile, and how can their reproducibility be ensured?

- Answer : Synthesis typically involves nucleophilic substitution between 2-naphthalenethiol and haloacetonitrile derivatives under inert conditions. Key parameters include temperature control (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios. To ensure reproducibility, document reaction conditions (time, purity of reagents, inert atmosphere) and characterize intermediates (e.g., via TLC or GC). For new compounds, provide NMR (¹H/¹³C), IR, and elemental analysis data to confirm structure and purity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Answer : Use a combination of analytical techniques:

- Chromatography : HPLC or GC with a polar column to assess purity (>98% by GC is standard for research-grade compounds) .

- Spectroscopy : ¹H NMR (e.g., aromatic proton signals at δ 7.4–8.2 ppm), ¹³C NMR (nitrile carbon ~δ 115–120 ppm), and IR (C≡N stretch ~2240 cm⁻¹).

- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values. For known compounds, cross-reference with literature data; for novel derivatives, include high-resolution mass spectrometry (HRMS) .

Q. What solvents and conditions are optimal for storing this compound to prevent degradation?

- Answer : Store under inert gas (N₂/Ar) in amber glass vials at –20°C. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the nitrile group. Stability tests under varying pH and temperature can identify degradation pathways; monitor via periodic GC or NMR .

Advanced Research Questions

Q. How can conflicting spectral data for this compound in literature be resolved?

- Answer : Contradictions often arise from impurities or solvent effects. Perform comparative analyses:

- Solvent standardization : Record NMR spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess shifts.

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational chemistry (DFT calculations for expected NMR/IR profiles) .

- Purity verification : Re-synthesize the compound using literature methods and compare results to isolate procedural errors .

Q. What strategies optimize the reaction yield of this compound in scalable syntheses?

- Answer : Use Design of Experiments (DoE) to test variables:

- Catalyst screening : Evaluate bases (e.g., K₂CO₃ vs. Et₃N) for deprotonating 2-naphthalenethiol.

- Solvent optimization : Compare polar aprotic solvents (DMF, acetonitrile) for solubility and reaction rate.

- Kinetic studies : Monitor reaction progress via in-situ FTIR or GC to identify rate-limiting steps. Report optimized conditions in triplicate to ensure statistical validity .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Answer : Apply density functional theory (DFT) to:

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Simulate reaction pathways (e.g., nucleophilic attack on the nitrile group) using software like Gaussian or ORCA. Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Q. What methodologies address discrepancies in biological activity data for this compound derivatives?

- Answer : Contradictions may stem from assay conditions or impurities. Solutions include:

- Dose-response standardization : Use IC₅₀/EC₅₀ values from ≥3 independent replicates.

- Impurity profiling : LC-MS to identify byproducts affecting bioactivity.

- Positive/Negative controls : Compare with structurally validated analogs to isolate structure-activity relationships (SAR) .

Methodological Guidelines

-

Data Presentation : Tabulate key experimental parameters (e.g., Table 1) to enhance reproducibility:

Parameter Condition Reference Solvent Anhydrous DMF Temperature 70°C ± 2°C Reaction Time 12 h Yield 75–82% -

Ethical Reporting : Disclose conflicts (e.g., solvent toxicity) and cite primary literature, avoiding over-reliance on non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.